molecular formula C30H52O2 B1682420 Zeorin CAS No. 22570-53-2

Zeorin

Cat. No.: B1682420
CAS No.: 22570-53-2
M. Wt: 444.7 g/mol
InChI Key: KYBLAIAGFNCVHL-PMVHANJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zeorin is a compound isolated from the lichen Parmotrema sancti-angelii . It is a hopanoid that is hopane substituted by hydroxy groups at positions 6 and 22 .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .


Physical and Chemical Properties Analysis

This compound is a hopanoid, a diol, and a pentacyclic triterpenoid . Its molecular weight is 444.7 g/mol . More detailed physical and chemical properties are not available in the current search results .

Scientific Research Applications

1. Structural Analysis and Chemical Constituents

Zeorin is a widely distributed triterpenoid in the lichen family, with research dating back to 1969 focusing on its stereostructure. Yosioka, Nakanishi, and Kitagawa (1969) proposed the stereostructure of this compound in relation to the structure of leucotylin (I. Yosioka, T. Nakanishi, I. Kitagawa, 1969). Further studies also identified this compound in different plant species, indicating its widespread occurrence in nature. For instance, Wong et al. (1986) isolated this compound from the roots of Iris missouriensis, noting its cytotoxic activity toward cultured cells (S. Wong et al., 1986).

Mechanism of Action

Target of Action

Zeorin, a triterpene found in many lichens , has been shown to exhibit inhibitory activity against bacteria and fungi . It also exhibits inhibitory activity on histamine release from mast cells . This suggests that its primary targets could be bacterial and fungal cells, as well as mast cells in the human immune system.

Mode of Action

This compound interacts with its targets primarily through inhibition. In the case of bacteria and fungi, this compound shows strong inhibition activity . For mast cells, this compound markedly inhibits the release of histamine, showing a potent inhibitory effect by a 40% decrease of histamine release . This suggests that this compound may bind to certain receptors or enzymes in these cells, preventing them from carrying out their normal functions.

Biochemical Pathways

It is known that this compound is a product of the acetate-polymalonate pathway, one of the three main chemical pathways in lichens . The inhibition of histamine release suggests that this compound may affect the biochemical pathways involved in immune response.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory activities. By inhibiting the growth of bacteria and fungi, this compound can help to control infections . Its ability to inhibit histamine release from mast cells suggests that it may have anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

Zeorin is involved in several biochemical reactions within lichens. It interacts with enzymes such as glucan transglycosylase, which is crucial for the elongation of glucan chains in fungal cell walls. The binding of this compound to glucan transglycosylase inhibits its activity, thereby disrupting the hydrolysis and transglycosylation processes essential for fungal cell wall synthesis . Additionally, this compound interacts with various proteins and biomolecules, contributing to its antimicrobial and antifungal properties.

Cellular Effects

This compound affects various types of cells and cellular processes. In fungal cells, this compound inhibits the activity of glucan transglycosylase, leading to impaired cell wall synthesis and ultimately cell death . In bacterial cells, this compound exhibits antibacterial activity by disrupting cell membrane integrity and inhibiting essential metabolic processes. This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its broad-spectrum antimicrobial properties.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as glucan transglycosylase. By binding to the active site of this enzyme, this compound inhibits its activity, preventing the elongation of glucan chains in fungal cell walls . This inhibition disrupts the structural integrity of the cell wall, leading to cell lysis and death. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, further contributing to its antimicrobial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cellular function can vary over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained antimicrobial effects, but its efficacy may diminish over time as the compound degrades . In vitro and in vivo studies have demonstrated that this compound can maintain its antimicrobial properties for several days, but prolonged exposure may lead to reduced activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antimicrobial activity with minimal toxic effects. At higher doses, this compound can cause adverse effects such as cytotoxicity and tissue damage . Threshold effects have been observed, where the antimicrobial activity of this compound increases with dosage up to a certain point, beyond which toxic effects become more pronounced. Careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways within lichens. It is synthesized through the mevalonate pathway, which involves the conversion of acetyl-CoA to isopentenyl pyrophosphate, followed by the formation of squalene and subsequent cyclization to produce triterpenes . This compound interacts with enzymes such as squalene synthase and oxidosqualene cyclase, which are essential for its biosynthesis. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . This compound’s localization and accumulation within specific tissues can influence its activity and function. For example, its accumulation in fungal cell walls enhances its antifungal properties by directly targeting the site of action.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cell walls of fungal cells, where it exerts its antifungal effects by inhibiting glucan transglycosylase . Additionally, this compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound reaches its intended site of action, enhancing its efficacy as an antimicrobial agent.

Properties

IUPAC Name

(3S,3aS,5aR,5bR,7S,7aS,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O2/c1-25(2)14-9-15-28(6)23-11-10-22-27(5)16-12-19(26(3,4)32)20(27)13-17-29(22,7)30(23,8)18-21(31)24(25)28/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,24-,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBLAIAGFNCVHL-PMVHANJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1C(CC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CCCC5(C)C)C)O)C)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945223
Record name Hopane-6,22-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22570-53-2
Record name Zeorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22570-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zeorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022570532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hopane-6,22-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zeorin
Reactant of Route 2
Zeorin
Reactant of Route 3
Zeorin
Reactant of Route 4
Zeorin
Reactant of Route 5
Zeorin
Reactant of Route 6
Zeorin
Customer
Q & A

Q1: What is zeorin's primary biological activity of interest?

A1: this compound has demonstrated notable anti-inflammatory and anti-allergic properties. Specifically, research indicates that this compound inhibits histamine release from mast cells, key players in allergic reactions. [, ]

Q2: How does this compound inhibit histamine release from mast cells?

A2: While the exact mechanism is not fully elucidated, studies suggest this compound influences intracellular calcium (Ca2+) concentration, a crucial factor in mast cell degranulation and histamine release. Importantly, this effect does not appear to involve direct blockage of the sarcoplasmic reticulum Ca2+-ATPase. []

Q3: Does this compound interact with the histamine H1 receptor?

A4: While in vitro studies suggest that marmin, another compound found in Aegle marmelos alongside this compound, antagonizes the histamine H1 receptor competitively, [] there's limited evidence to confirm direct interaction between this compound and this receptor.

Q4: Beyond histamine release, does this compound affect other mast cell mediators?

A5: Yes, this compound has shown inhibitory effects on β-hexosaminidase release from mast cells, further supporting its anti-inflammatory properties. Like histamine, β-hexosaminidase is a key mediator released during mast cell degranulation. []

Q5: Has this compound exhibited any antifungal activity?

A6: While not directly demonstrated, research suggests a potential antifungal role. Lichen extracts containing this compound have displayed antifungal properties. Virtual docking analysis indicates this compound might inhibit fungal glucan transglycosylase (Gas2p), an enzyme vital for fungal cell wall construction. By binding to Gas2p, this compound could disrupt fungal cell wall synthesis, leading to growth inhibition. []

Q6: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C30H52O2, and its molecular weight is 444.75 g/mol. [, ]

Q7: What is the chemical structure of this compound?

A8: this compound is a hopane-type pentacyclic triterpenoid with hydroxyl groups at the C6 and C22 positions. It lacks an oxygen function at the C3 position, a characteristic distinguishing it from other hopanoids. []

Q8: What spectroscopic data are available for characterizing this compound?

A8: Various spectroscopic techniques have been employed to characterize this compound, including:

  • Nuclear Magnetic Resonance (NMR): 1D and 2D NMR techniques provide detailed information about this compound's structure, including the connectivity and spatial arrangement of atoms. [, , ]
  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): This technique offers accurate mass measurements, aiding in confirming this compound's molecular formula and identifying fragments for structural elucidation. [, ]
  • Gas-Liquid Chromatography (GLC): GLC, particularly when coupled with mass spectrometry, allows for separation and identification of this compound in complex mixtures. []

Q9: What is known about this compound's stability under various conditions?

A9: There is limited specific information in the provided research regarding this compound's stability under various environmental conditions (temperature, pH, light). Further investigation is needed to assess its degradation pathways and long-term stability.

Q10: Is there any information on this compound's toxicity or safety profile?

A10: While this compound is a natural product, the provided research doesn't offer specific data on its toxicity, adverse effects, or safety profile in humans or animals. Thorough toxicological studies are crucial to assess its safety for potential applications.

Q11: What is known about this compound's pharmacokinetic properties (ADME)?

A11: The provided research does not include studies on this compound's absorption, distribution, metabolism, or excretion (ADME). Understanding these properties is crucial for determining its potential as a therapeutic agent.

Q12: What analytical methods are commonly employed to characterize and quantify this compound?

A12: Common analytical techniques for characterizing and quantifying this compound include:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for separating and identifying this compound in lichen extracts. [, ]
  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with detectors like mass spectrometry or ultraviolet-visible (UV-Vis) spectroscopy, provides accurate quantification and separation of this compound in complex matrices. []

Q13: Are there any validated analytical methods specifically for this compound analysis?

A13: The provided research doesn't explicitly mention validated analytical methods solely for this compound. Validation of analytical methods is essential to ensure accuracy, precision, and reliability of results.

Q14: How is computational chemistry being used to study this compound?

A16: Molecular docking simulations are being employed to explore this compound's potential interactions with target proteins, such as the fungal enzyme glucan transglycosylase (Gas2p). These simulations help predict binding affinities and potential inhibitory effects. []

Q15: Is there research on this compound's environmental impact and degradation?

A15: The provided research focuses primarily on this compound's biological activity and chemical characterization. Further studies are needed to assess its potential ecotoxicological effects and environmental fate.

Q16: When was this compound first discovered?

A19: While the provided research doesn't pinpoint the exact date of discovery, this compound has been a subject of scientific investigation for several decades. Research dating back to the mid-20th century already explored its chemical structure and properties. [, , ]

Q17: What are some of the milestones in this compound research?

A17: Key milestones in this compound research include:

  • Structure elucidation: Determining the complete stereostructure of this compound, establishing its hopane-type triterpenoid nature. [, ]
  • Biological activity discovery: Identifying this compound's anti-inflammatory and anti-allergic properties, particularly its ability to inhibit histamine and β-hexosaminidase release from mast cells. [, ]
  • Computational studies: Employing molecular docking simulations to explore potential interactions with target proteins, paving the way for understanding its mechanism of action and identifying new applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.